![molecular formula C16H15ClO2 B016412 1-[4-(2-氯乙氧基)苯基]-2-苯乙酮 CAS No. 19561-95-6](/img/structure/B16412.png)
1-[4-(2-氯乙氧基)苯基]-2-苯乙酮
描述
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone is an organic compound with the molecular formula C18H19ClO2 It is known for its unique structure, which includes a phenyl group and a chloroethoxy group attached to a phenyl ring
科学研究应用
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in an organic solvent such as acetone .
Industrial Production Methods
Industrial production methods for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
作用机制
The mechanism of action of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one: A similar compound with a butanone group instead of ethanone.
1-(4-(2-Chloroethoxy)phenyl)ethanone: Lacks the additional phenyl group present in 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone.
Uniqueness
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-10-11-19-15-8-6-14(7-9-15)16(18)12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPWHDFSKHYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394695 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19561-95-6 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone in tamoxifen research?
A1: 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone serves as a crucial precursor in the synthesis of [D5-ethyl]-tamoxifen. [] This deuterated form of tamoxifen is a valuable tool for researchers investigating the mechanisms behind tamoxifen-induced DNA adduct formation in the liver. By incorporating a fully deuterated ethyl group using 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone as a starting point, scientists can track the metabolic fate of specific portions of the tamoxifen molecule, providing crucial insights into its pharmacological activity and potential toxicity. []
Q2: How is 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone utilized in the synthesis of [D5-ethyl]-tamoxifen?
A2: The synthesis involves treating the sodium enolate of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone with [D5]-iodoethane. This reaction leads to the incorporation of the pentadeuteroethyl group into the structure, ultimately yielding [D5-ethyl]-tamoxifen. [] This specific deuteration is crucial for differentiating metabolic pathways and understanding the role of the ethyl group in tamoxifen's mechanism of action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B16331.png)
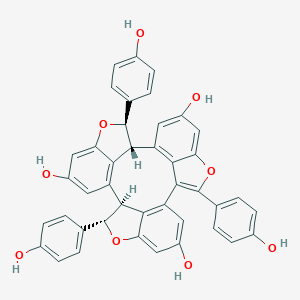

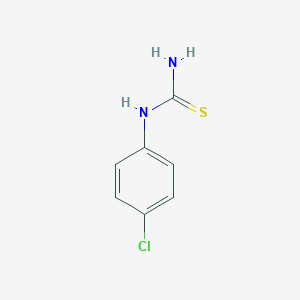
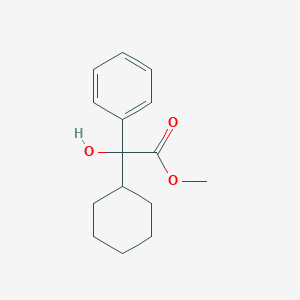

![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol](/img/structure/B16347.png)

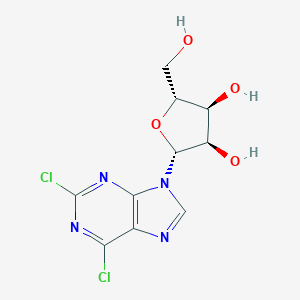
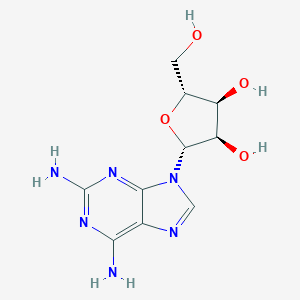

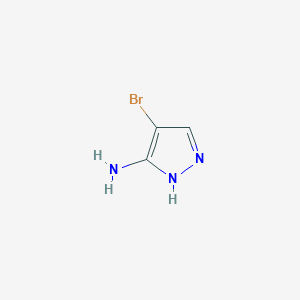
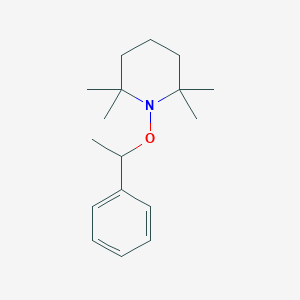
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
